5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran
Description
Contextualizing Fluorobenzofuran Scaffolds in Modern Chemical Research
The benzofuran (B130515) moiety, a heterocyclic system comprising a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in medicinal chemistry and materials science. nih.gov It is a prevalent scaffold in numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
Consequently, fluorinated benzofuran scaffolds are of high value in drug discovery. nih.gov The strategic placement of a fluorine atom, such as at the 2-position, can influence the electronic nature of the heterocyclic ring and provide a handle for further synthetic transformations. nih.govresearchgate.net Research has demonstrated that fluorobenzofuran derivatives are potent agents with various therapeutic potentials, justifying the continued development of synthetic methodologies to access these valuable structures. acs.orgnih.gov
Significance of 1,3-Dioxolane (B20135) Derivatives in Protecting Group Strategies and Synthetic Transformations
In multi-step organic synthesis, the selective protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. Aldehydes and ketones, being highly reactive electrophiles, often require protection. The 1,3-dioxolane group is one of the most widely employed protecting groups for carbonyl functionalities. nih.gov Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, 1,3-dioxolanes (cyclic acetals or ketals) are stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases. wikipedia.orgorganic-chemistry.org
This stability allows for chemical modifications on other parts of the molecule without affecting the masked carbonyl group. The 1,3-dioxolane group can be readily removed (deprotected) under acidic aqueous conditions to regenerate the original carbonyl compound, a feature that is crucial for the successful completion of a total synthesis. organic-chemistry.org This robust yet reversible protection strategy makes 1,3-dioxolane derivatives indispensable intermediates in the synthesis of complex natural products and pharmaceuticals. nih.govsilverfernchemical.com
Table 1: Stability of the 1,3-Dioxolane Protecting Group
| Reagent/Condition | Stability |
| Strong Bases (e.g., NaOH, LDA) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally Stable |
| Catalytic Hydrogenation | Stable |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile (Cleaved) |
| Lewis Acids in Aprotic Solvents | Labile (Cleaved) |
Overview of Strategic Applications for 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran in Complex Molecule Construction
The compound this compound is a bifunctional building block designed for strategic use in complex molecule synthesis. Its utility stems from the orthogonal reactivity of its key features: the fluorobenzofuran core and the protected aldehyde at the 5-position.
The primary role of this compound is to serve as a synthetic intermediate for the introduction of a 5-formyl-2-fluorobenzofuran moiety. The 1,3-dioxolane group masks the highly reactive aldehyde, allowing chemists to perform reactions on other parts of the molecule or on the benzofuran ring itself without interference. For instance, the fluorine atom at the C2 position can be a site for cross-coupling reactions, such as nickel-catalyzed couplings with arylboronic acids, to build more elaborate 2-arylbenzofuran structures. nih.gov
Once the desired molecular framework is assembled, the 1,3-dioxolane protecting group can be selectively removed under acidic conditions to unmask the aldehyde. This newly revealed formyl group can then participate in a variety of subsequent transformations, including:
Reductive amination to introduce amine functionalities.
Wittig reactions to form alkenes.
Oxidation to a carboxylic acid.
Addition of organometallic reagents to generate secondary alcohols.
This strategy allows for the late-stage introduction of a key functional group, a powerful approach in the synthesis of diverse libraries of compounds for drug discovery or in the final steps of a complex natural product synthesis. The compound essentially acts as a stable and versatile precursor to 5-formyl-2-fluorobenzofuran, enabling its incorporation into larger, more complex molecular targets that would be difficult to access otherwise.
Table 2: Potential Synthetic Transformations of the Unmasked 5-Formyl Group
| Reaction Type | Reagents | Resulting Functional Group |
| Oxidation | KMnO₄, Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Tertiary Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Grignard Reaction | RMgBr | Secondary Alcohol |
| Aldol Condensation | Ketone, Base | α,β-Unsaturated Ketone |
Structure
3D Structure
Properties
CAS No. |
648449-73-4 |
|---|---|
Molecular Formula |
C11H9FO3 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-fluoro-1-benzofuran |
InChI |
InChI=1S/C11H9FO3/c12-10-6-8-5-7(1-2-9(8)15-10)11-13-3-4-14-11/h1-2,5-6,11H,3-4H2 |
InChI Key |
KAMHXBWHEVDEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC3=C(C=C2)OC(=C3)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 1,3 Dioxolan 2 Yl 2 Fluorobenzofuran
Precursor Synthesis and Functionalization Strategies
The assembly of the target molecule begins with the synthesis of key precursors that contain the essential fluorine and dioxolane-appended functionalities. These initial steps are critical for positioning the reactive groups correctly for the subsequent benzofuran (B130515) ring formation.
Synthesis of Substituted Fluorophenols as Key Starting Materials
The primary starting material for the synthesis is a phenol ring substituted with both a fluorine atom and a functional group that can be converted to the dioxolane moiety. A logical and common precursor is 3-fluoro-4-hydroxybenzaldehyde.
The synthesis of 3-fluoro-4-hydroxybenzaldehyde can be achieved through several routes. One established method involves the demethylation of 3-fluoro-4-methoxybenzaldehyde. This reaction is typically carried out using a strong acid like hydrobromic acid (HBr) at elevated temperatures. The methoxy group is cleaved to yield the desired hydroxyl group, providing the key fluorophenol intermediate in high yield. chemicalbook.com Another approach involves the direct formylation of a fluorophenol, for instance, the reaction of o-fluorophenol with boron oxide and s-trioxane in xylene, which can introduce the aldehyde group at the position para to the hydroxyl group. google.com
| Starting Material | Reagents | Conditions | Product | Yield |
| 3-Fluoro-4-methoxybenzaldehyde | 48% Hydrobromic Acid (HBr) | 140°C, 3 hours | 3-Fluoro-4-hydroxybenzaldehyde | 97% |
| o-Fluorophenol | Boron oxide, s-trioxane, xylene | 115°C | 3-Fluoro-salicylaldehyde (isomer) | - |
Preparation of Dioxolane-Appended Phenyl or Benzyl Precursors
With the aldehyde-functionalized fluorophenol in hand, the next step is the protection of the aldehyde group as a 1,3-dioxolane (B20135). This is a standard procedure in organic synthesis to prevent the aldehyde from undergoing unwanted reactions during subsequent steps. The protection is typically achieved by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). The reaction is usually performed in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the formation of the acetal. researchgate.net
This transformation converts 3-fluoro-4-hydroxybenzaldehyde into 2-fluoro-4-(1,3-dioxolan-2-yl)phenol, the direct precursor for the benzofuran ring formation. This molecule now possesses the stable, protected aldehyde at the desired position and the free hydroxyl group necessary for cyclization.
| Starting Material | Reagents | Catalyst | Conditions | Product |
| 3-Fluoro-4-hydroxybenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux with Dean-Stark trap | 2-Fluoro-4-(1,3-dioxolan-2-yl)phenol |
Formation of the Benzofuran Core
The construction of the fused furan (B31954) ring onto the phenolic precursor is the key transformation in the synthesis. Several modern synthetic methods can be employed, primarily categorized as intramolecular cyclization strategies or transition-metal-catalyzed cross-coupling and annulation reactions.
Intramolecular Cyclization Approaches
A robust and efficient method for the synthesis of 2-fluorobenzofurans involves the intramolecular cyclization of β,β-difluoro-o-hydroxystyrenes. cornell.eduresearchgate.net This strategy would first require the conversion of the precursor, 2-fluoro-4-(1,3-dioxolan-2-yl)phenol, into the corresponding difluorostyrene derivative. This intermediate, upon treatment with a suitable base, undergoes a 5-endo-trig cyclization to furnish the 2-fluorobenzofuran ring.
The reaction is often facilitated by microwave irradiation in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cornell.eduresearchgate.net The process proceeds via a nucleophilic attack of the phenoxide ion onto the electrophilic carbon of the difluorovinyl group, followed by the elimination of a fluoride ion to yield the aromatic benzofuran system. cornell.eduresearchgate.net
| Precursor | Base | Conditions | Product | Yield (Analogous Systems) |
| β,β-Difluoro-o-hydroxystyrene derivative | DBU | Microwave irradiation | 2-Fluorobenzofuran derivative | High |
Palladium-Catalyzed Cross-Coupling and Annulation Reactions
Palladium-catalyzed reactions offer a versatile and powerful alternative for constructing the benzofuran core. nih.govacs.org A common approach is a tandem Sonogashira coupling and cyclization sequence. nih.gov This would involve an initial iodination of the precursor, 2-fluoro-4-(1,3-dioxolan-2-yl)phenol, at the position ortho to the hydroxyl group. The resulting o-iodophenol derivative can then be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Following the coupling, an intramolecular hydroalkoxylation (annulation) reaction, often catalyzed by the same palladium complex or promoted by a base, leads to the formation of the benzofuran ring. To obtain the 2-fluoro substitution pattern, a reagent such as an ethynyl fluoride equivalent would be required in the coupling step, or alternative palladium-catalyzed annulation strategies could be employed. For example, palladium-catalyzed C-H activation and oxidation of a 2-hydroxystyrene precursor can also lead to the benzofuran product. rsc.org
| Reaction Type | Catalyst System | Reactants | General Conditions |
| Sonogashira Coupling / Annulation | Pd(PPh₃)₂Cl₂, CuI, Base | o-Iodophenol derivative, Terminal Alkyne | Anhydrous solvent, inert atmosphere |
| C-H Activation / Oxidation | Pd(OAc)₂ | 2-Hydroxystyrene derivative, Aryl Iodide | Oxidant, high temperature |
Mechanistic Aspects of Benzofuran Ring Closure
The mechanisms underpinning these cyclization strategies are distinct. The intramolecular cyclization of a β,β-difluoro-o-hydroxystyrene is classified as a nucleophilic 5-endo-trig reaction. cornell.edu While 5-endo-trig cyclizations are often disfavored according to Baldwin's rules for nucleophilic attack on a double bond, the presence of two fluorine atoms on the terminal carbon of the vinyl group makes it highly electrophilic. libretexts.org The reaction proceeds through the formation of a phenoxide, which attacks the internal carbon of the double bond. This is followed by the elimination of a fluoride ion, which is a good leaving group, to aromatize the system and form the stable benzofuran ring. This process is effectively an SNV (vin-ylic nucleophilic substitution) type reaction. researchgate.net
In palladium-catalyzed annulation reactions, the mechanism proceeds via a catalytic cycle. For a Sonogashira-based route, the cycle typically begins with the oxidative addition of the o-iodophenol to the Pd(0) catalyst. This is followed by transmetalation with the copper acetylide (formed from the terminal alkyne and Cu(I) salt) and subsequent reductive elimination to yield the coupled product. The cyclization step, or intramolecular hydroalkoxylation, then occurs. The phenolic oxygen attacks the alkyne, a process that can be catalyzed by the palladium complex, leading to the benzofuran ring after protonolysis. nih.govnih.gov
Installation of the 1,3-Dioxolane Moiety
The introduction of the 1,3-dioxolane group serves as a crucial protecting strategy for the aldehyde functionality at the 5-position of the benzofuran ring. This protection is essential to prevent unwanted side reactions during subsequent synthetic steps, particularly during fluorination of the heterocyclic ring. The most common method for this installation is through acetalization or ketalization reactions.
The formation of the 1,3-dioxolane ring from an aldehyde, such as 2-fluorobenzofuran-5-carbaldehyde, is typically achieved through an acid-catalyzed reaction with ethylene glycol. This reversible reaction involves the nucleophilic attack of the diol on the protonated carbonyl carbon. To drive the equilibrium towards the acetal, removal of water is essential.
Commonly employed acid catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), or Lewis acids like zirconium tetrachloride (ZrCl₄). The reaction is often carried out in a solvent that allows for the azeotropic removal of water, such as toluene or benzene (B151609), using a Dean-Stark apparatus.
A typical procedure involves refluxing a solution of the benzofuran-5-carbaldehyde and an excess of ethylene glycol in the presence of a catalytic amount of acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
| Catalyst | Solvent | Reaction Conditions | Yield (%) |
| p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark | >90 |
| Sulfuric acid | Dichloromethane | Room Temperature | 85-95 |
| Zirconium tetrachloride | Dichloromethane | Room Temperature | ~90 |
This table presents typical conditions and yields for the acetalization of aromatic aldehydes, which are analogous to the protection of 2-fluorobenzofuran-5-carbaldehyde.
For substrates that may be sensitive to strongly acidic conditions or high temperatures, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) can be employed. Alternatively, the use of orthoesters, such as triethyl orthoformate, can act as both a reactant and a dehydrating agent, allowing the reaction to proceed under milder conditions. Molecular sieves can also be utilized as an effective water scavenger, particularly in reactions conducted at lower temperatures.
The choice of solvent can also influence the reaction rate and yield. While toluene is effective for azeotropic water removal, other solvents like dichloromethane or tetrahydrofuran (THF) can be used in conjunction with a chemical drying agent. The optimization process involves a systematic variation of these parameters to identify the conditions that provide the highest yield of the desired 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran with minimal side product formation.
Fluorination Strategies within the Benzofuran Framework
The introduction of a fluorine atom at the 2-position of the benzofuran ring is a key transformation that imparts unique electronic properties to the molecule. This can be achieved either by direct fluorination of a pre-formed benzofuran ring or by constructing the benzofuran ring from a fluorine-containing precursor.
Direct fluorination of the benzofuran ring often involves electrophilic fluorinating agents. One of the most widely used reagents for this purpose is Selectfluor™ (F-TEDA-BF₄). The regioselectivity of the fluorination is directed by the existing substituents on the benzofuran ring. For a substrate like 5-(1,3-dioxolan-2-yl)benzofuran, the electron-donating nature of the oxygen atom in the furan ring directs the electrophilic attack to the 2- and 3-positions. Careful control of reaction conditions is necessary to achieve selective fluorination at the desired 2-position.
The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. The optimization of the reaction may involve screening different solvents and adjusting the stoichiometry of the fluorinating agent to maximize the yield of the 2-fluoro isomer and minimize the formation of di-fluorinated or other isomeric byproducts.
| Fluorinating Agent | Solvent | Temperature (°C) |
| Selectfluor™ | Acetonitrile | 25-50 |
| N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane | 0-25 |
This table outlines common electrophilic fluorinating agents and conditions applicable to the benzofuran system.
An alternative and often more regioselective approach is to construct the 2-fluorobenzofuran ring from precursors that already contain the fluorine atom. One such method involves the cyclization of α-CF₃-ortho-hydroxystyrenes. A visible-light-induced defluorinative cross-coupling reaction of these styrenes can produce gem-difluoroalkenes, which then undergo a 5-endo-trig cyclization to form the 2-fluorobenzofuran ring. researchgate.netnih.govnih.gov This method allows for the introduction of various substituents on the benzofuran ring by choosing the appropriate starting materials.
Another strategy involves the nucleophilic 5-endo-trig cyclization of β,β-difluoro-o-hydroxystyrenes. researchgate.net This reaction can be promoted by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often under microwave irradiation to afford the 2-fluorobenzofuran product in high yield. researchgate.net The precursor, β,β-difluoro-o-hydroxystyrene, can be synthesized from the corresponding salicylaldehyde.
Optimization of Reaction Conditions and Yield Enhancement
For the acetalization step, a screening of different acid catalysts and dehydrating methods can lead to improved yields and shorter reaction times. For instance, using a milder catalyst can be beneficial if the substrate is prone to degradation under harsh acidic conditions.
In the fluorination step, the choice of the fluorinating agent and the solvent system is crucial for achieving high regioselectivity and yield. The reaction temperature and time must also be carefully controlled to prevent over-fluorination or decomposition of the starting material.
For syntheses involving the construction of the benzofuran ring, the optimization of catalyst loading, reaction temperature, and choice of base or other additives is critical. For example, in palladium-catalyzed cyclization reactions, the choice of ligand can have a significant impact on the reaction outcome. Microwave-assisted synthesis has also been shown to enhance reaction rates and yields in some cases. researchgate.netrsc.org
Solvent Effects and Reaction Temperature Optimization
The optimization of solvent and reaction temperature is a critical aspect of developing an efficient synthesis for this compound. These parameters can significantly influence reaction rates, yields, and selectivity. Based on studies of analogous benzofuran syntheses, a systematic investigation of these factors would be essential.
For the key cyclization step to form the benzofuran ring, a range of solvents would need to be screened. In palladium-catalyzed reactions, solvents such as toluene, dioxane, and DMF are commonly employed. nih.gov The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates. For instance, in the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, acetonitrile was found to provide a good balance between conversion and selectivity. scielo.brchemrxiv.org
The reaction temperature is another crucial variable. While some palladium-catalyzed C-H activation reactions for benzofuran synthesis proceed at elevated temperatures, often around 80-120 °C, milder conditions are always desirable to minimize side reactions and improve the functional group tolerance. mdpi.comrsc.org Optimization studies would involve running the reaction at various temperatures to find the optimal balance between reaction time and product yield and purity.
The following interactive table illustrates a hypothetical optimization of the cyclization reaction to form a 2-fluorobenzofuran intermediate.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 24 | 45 |
| 2 | Toluene | 100 | 12 | 65 |
| 3 | Toluene | 120 | 8 | 62 |
| 4 | Dioxane | 100 | 12 | 72 |
| 5 | DMF | 100 | 12 | 58 |
| 6 | Acetonitrile | 80 | 24 | 55 |
This data is illustrative and based on typical optimization studies for benzofuran synthesis.
Catalyst Screening and Ligand Design for Improved Efficiency
The efficiency of the synthesis of this compound, particularly in palladium-catalyzed cross-coupling and C-H activation reactions, is highly dependent on the choice of the catalyst and the coordinating ligand. nih.gov A thorough screening of various palladium sources and ligands would be necessary to identify the most effective catalytic system.
Commonly used palladium catalysts include Pd(OAc)2 and Pd2(dba)3. The choice of ligand is often more critical and can profoundly influence the outcome of the reaction. nih.gov For C-H activation and arylation reactions leading to benzofuran formation, phosphine-based ligands such as PPh3, PCy3, and various biarylphosphine ligands (e.g., SPhos, XPhos) have been successfully employed. rsc.org N-heterocyclic carbene (NHC) ligands have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. semanticscholar.org
Ligand design plays a crucial role in tuning the steric and electronic properties of the catalyst, which in turn affects its reactivity, stability, and selectivity. For a specific transformation, a ligand that promotes the desired oxidative addition and reductive elimination steps while suppressing side reactions is sought.
A hypothetical screening of catalysts and ligands for a key palladium-catalyzed C-C or C-O bond formation step is presented in the interactive table below.
| Entry | Palladium Source | Ligand | Base | Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | K2CO3 | 48 |
| 2 | Pd(OAc)2 | P(o-tol)3 | K2CO3 | 55 |
| 3 | Pd2(dba)3 | SPhos | Cs2CO3 | 78 |
| 4 | Pd2(dba)3 | XPhos | K3PO4 | 85 |
| 5 | Pd(OAc)2 | IPr | K2CO3 | 62 |
This data is illustrative and based on typical catalyst screening studies for similar cross-coupling reactions.
Process Intensification Studies for Scalable Synthesis
For the synthesis of this compound to be viable on a larger scale, process intensification studies are crucial. These studies aim to develop a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally friendly. This can involve moving from traditional batch processing to more efficient continuous flow manufacturing.
A gram-scale synthesis of related benzofuran derivatives has been reported, demonstrating the potential for scaling up these types of reactions. nih.gov Careful optimization of reaction parameters, including catalyst loading, reaction concentration, and purification methods, would be essential for a successful and scalable synthesis of this compound.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 5 1,3 Dioxolan 2 Yl 2 Fluorobenzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the proton and carbon frameworks, identify the fluorine environment, and establish connectivity between different parts of the molecule.
The ¹H NMR spectrum provides detailed information about the number of distinct proton types, their chemical environment, and their proximity to other protons. For 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran, the spectrum is expected to show signals corresponding to the benzofuran (B130515) core and the dioxolane substituent.
The aromatic region would feature signals for protons H-4, H-6, and H-7. H-4 is anticipated to appear as a doublet, coupled to H-6. H-7 would likely present as a doublet, coupled to H-6. H-6, in turn, would be a doublet of doublets due to coupling with both H-4 and H-7. The proton on the furan (B31954) ring, H-3, is expected to show a characteristic doublet resulting from coupling to the adjacent fluorine atom at C-2.
The dioxolane group gives rise to two distinct signals. The acetal proton (H-1') at the junction with the benzofuran ring would appear as a sharp singlet. The four protons of the ethylenedioxy bridge (H-4'/H-5') are chemically equivalent and are expected to produce a single signal, typically a singlet or a complex multiplet depending on the solvent and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | ~7.50 | d | JH7-H6 = 8.5 |
| H-4 | ~7.45 | d | JH4-H6 = 1.5 |
| H-6 | ~7.20 | dd | JH6-H7 = 8.5, JH6-H4 = 1.5 |
| H-3 | ~6.80 | d | JH3-F2 = 2.0 |
| H-1' | ~6.00 | s | - |
Note: Predicted values are based on typical chemical shifts for analogous structures and may vary based on experimental conditions.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and the chemical shift indicates its electronic environment and hybridization state. The spectrum for this compound would show 11 distinct signals corresponding to its 11 carbon atoms.
The carbon atom directly bonded to fluorine (C-2) is expected to be significantly affected, appearing as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F). Other carbons in the benzofuran ring will also exhibit smaller two- or three-bond couplings to the fluorine atom. The quaternary carbons of the benzofuran system (C-3a, C-5, C-7a) can be distinguished from the protonated carbons. The dioxolane group will show two signals: one for the acetal carbon (C-1') and another for the two equivalent methylene carbons (C-4'/C-5').
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (C-F Coupling) |
|---|---|---|
| C-2 | ~150.0 | d, ¹JCF ≈ 245 Hz |
| C-7a | ~148.0 | d, ²JCF ≈ 12 Hz |
| C-3a | ~145.0 | s |
| C-5 | ~130.0 | s |
| C-4 | ~125.0 | s |
| C-6 | ~122.0 | d, ³JCF ≈ 4 Hz |
| C-7 | ~112.0 | s |
| C-3 | ~107.0 | d, ²JCF ≈ 25 Hz |
| C-1' | ~101.0 | s |
Note: Predicted values are based on typical chemical shifts for analogous structures and may vary based on experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique used to specifically analyze the fluorine atom in a molecule. For this compound, the ¹⁹F NMR spectrum would display a single resonance, confirming the presence of only one fluorine environment. This signal is expected to appear as a doublet due to its coupling with the vicinal proton, H-3. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the benzofuran ring.
While 1D NMR spectra identify the individual components, 2D NMR experiments establish how they are connected.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the signals for H-6 and H-7, confirming their ortho relationship on the benzene (B151609) ring. A weaker cross-peak might also be observed between H-4 and H-6, indicating a meta-coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to unambiguously assign the signals in the ¹³C NMR spectrum. For instance, the proton signal at ~7.45 ppm (H-4) would show a correlation to its corresponding carbon signal, confirming the identity of C-4.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2 or 3 bonds), which is crucial for connecting different parts of the molecule. Key HMBC correlations would include:
A correlation from the acetal proton (H-1') to C-5 of the benzofuran ring, confirming the attachment point of the dioxolane substituent.
Correlations from H-4 to C-5 and C-3a, confirming the structure of the benzene portion of the core.
Correlations from H-3 to C-2, C-3a, and C-4, confirming the furan ring structure.
Table 3: Key Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Purpose |
|---|---|---|
| COSY | H-6 ↔ H-7 | Confirms ortho-protons on the benzene ring |
| HSQC | H-4 ↔ C-4; H-3 ↔ C-3; etc. | Assigns carbon signals based on attached protons |
| HMBC | H-1' ↔ C-5 | Confirms connectivity of dioxolane group to benzofuran C-5 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₉FO₃. HRMS would be used to confirm the experimentally measured mass corresponds precisely to the calculated theoretical mass for this formula, thereby validating the elemental composition.
The fragmentation pattern observed in the mass spectrum can also support the proposed structure. Upon ionization, the molecular ion may break apart in predictable ways. For benzofuran derivatives, common fragmentation pathways involve cleavage of substituent groups and the heterocyclic ring system.
Table 4: Predicted HRMS Data and Key Fragments
| Species | Formula | Calculated Exact Mass (m/z) | Interpretation |
|---|---|---|---|
| [M]⁺ | C₁₁H₉FO₃ | 208.0536 | Molecular Ion |
| [M - C₂H₄O]⁺ | C₉H₅FO₂ | 164.0274 | Loss of ethylene (B1197577) oxide from the dioxolane ring |
| [M - CHO₂]⁺ | C₁₀H₈F | 147.0508 | Loss of the dioxolane functionality |
Fragmentation Pathways and Structural Insights
Mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. The fragmentation of this compound under mass spectrometric conditions, typically using electrospray ionization (ESI) or electron ionization (EI), provides significant structural information. The fragmentation pathways are predictable based on the stability of the resulting carbocations and neutral losses.
The primary fragmentation events for this molecule are expected to initiate at the dioxolane and benzofuran rings. The interpretation of these fragmentation spectra is crucial for confirming the compound's identity. nih.gov Manual or automated interpretation of MS/MS spectra can reveal detailed structural features. nih.gov
Key proposed fragmentation pathways include:
Cleavage of the Dioxolane Ring: The dioxolane moiety is susceptible to fragmentation. A common pathway involves the loss of ethylene (C2H4, 28 Da), leading to a more stabilized radical cation. Another possibility is the cleavage to lose a formyl radical (CHO, 29 Da) or formaldehyde (CH2O, 30 Da).
Benzofuran Ring Fission: The benzofuran core can undergo characteristic cleavages. This often involves a retro-Diels-Alder (RDA) type reaction within the furan portion of the molecule, leading to the expulsion of neutral molecules like carbon monoxide (CO, 28 Da).
Loss of Fluorine: The C-F bond is strong, but the loss of a fluorine radical (F, 19 Da) or hydrogen fluoride (HF, 20 Da) can occur, particularly at higher collision energies.
These fragmentation patterns allow for the systematic characterization of the molecule. mdpi.com The study of fragmentation patterns in related heterocyclic compounds, such as ketamine analogues and neolignans, provides a basis for predicting these pathways. scispace.comnih.gov
Table 1: Proposed Mass Spectrometry Fragmentation of this compound
| Proposed Fragment Ion | m/z (Proposed) | Originating Pathway |
|---|---|---|
| [M - C2H4]+• | 180 | Loss of ethylene from the dioxolane ring |
| [M - CHO]+ | 179 | Cleavage of the dioxolane ring |
| [Benzofuran-CHO]+ | 145 | Fragmentation of the dioxolane group leaving a formyl-benzofuran cation |
| [M - CO]+• | 180 | Loss of carbon monoxide from the furan ring |
| [C7H4FO]+ | 123 | Cleavage leading to a fluorobenzoyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.cz
Characteristic Vibrational Modes of Benzofuran and Dioxolane Moieties
The IR spectrum of this compound is expected to show a combination of absorption bands characteristic of its constituent parts.
Aromatic Benzofuran System: The benzofuran nucleus will exhibit several distinct vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (around 3050-3100 cm⁻¹). uc.edulibretexts.org The carbon-carbon double bond (C=C) stretching vibrations within the aromatic ring produce characteristic bands in the 1475-1600 cm⁻¹ region. uc.edu The C-O-C stretching of the furan ring is expected in the 1000-1300 cm⁻¹ range. uc.edu
Dioxolane Moiety: The dioxolane ring contributes characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). uomustansiriyah.edu.iq The most prominent bands for this group are the strong C-O single bond stretching vibrations, which are expected in the 1000-1200 cm⁻¹ region, often overlapping with the ether stretch from the benzofuran ring.
Analysis of C-F Stretching Frequencies
The presence of a fluorine atom attached to the aromatic ring introduces a C-F stretching vibration. The C-F stretch is typically a strong band, and for aryl fluorides, it is found in the region of 1250-1120 cm⁻¹. This strong absorption is a key diagnostic feature for the presence of the fluorine substituent on the benzofuran core.
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3050 | C-H Stretch | Aromatic (Benzofuran) | Medium |
| 3000-2850 | C-H Stretch | Aliphatic (Dioxolane) | Medium |
| 1600-1475 | C=C Stretch | Aromatic Ring | Weak-Medium |
| 1300-1000 | C-O Stretch | Ether (Benzofuran and Dioxolane) | Strong |
| 1250-1120 | C-F Stretch | Aryl Fluoride | Strong |
| 900-690 | C-H Bend (Out-of-plane) | Aromatic (Benzofuran) | Strong |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies
HPLC is the primary method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for benzofuran derivatives. nih.govresearchgate.net
Methodology: A C18 stationary phase column is commonly used with a mobile phase gradient of water and an organic solvent such as acetonitrile or methanol. Detection is often performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the benzofuran chromophore absorbs strongly.
Purity Assessment: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.
Retention Studies: The retention time (Rt) is a characteristic property of the compound under specific chromatographic conditions and is used for its identification.
Table 3: Illustrative HPLC Parameters and Expected Results
| Parameter | Condition/Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time (Rt) | Dependent on exact gradient, typically 5-15 min |
| Purity Result (Example) | >99.0% (by peak area) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. It is particularly useful for detecting impurities that may originate from the synthesis of this compound, such as residual solvents or unreacted starting materials. thermofisher.commdpi.com The synthesis of benzofurans can involve various starting materials and catalysts, which could lead to specific impurities. nih.govwuxiapptec.com
Sample Analysis: The sample is vaporized and separated on a capillary column (e.g., HP-5MS). The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for each component. mdpi.com
Impurity Identification: The mass spectrum of each impurity peak is compared against spectral libraries (like NIST) for putative identification. thermofisher.com This allows for the confident structural elucidation of even trace-level impurities. thermofisher.com
Table 4: Potential Volatile Impurities and Byproducts Detectable by GC-MS
| Potential Impurity/Byproduct | Potential Origin | Analytical Utility |
|---|---|---|
| Substituted Phenols | Unreacted starting material | Monitors reaction completion |
| Halogenated Precursors | Unreacted starting material | Assesses purification efficiency |
| Toluene, Dioxane, Acetone | Residual synthesis solvents | Ensures final product purity |
| Isomeric Benzofuran derivatives | Side reactions during cyclization | Characterizes reaction selectivity |
Computational and Theoretical Investigations of 5 1,3 Dioxolan 2 Yl 2 Fluorobenzofuran
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and predicting the reactivity of molecules. For 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran, DFT studies would provide invaluable insights into its molecular orbital landscape.
Density Functional Theory (DFT) Studies of Molecular Orbitals
DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the ground-state geometry of this compound and to calculate its molecular orbitals. researchgate.netrsc.org The distribution and energies of these orbitals are fundamental to understanding the molecule's stability and chemical behavior.
The benzofuran (B130515) core is an electron-rich aromatic system. The fluorine atom at the 2-position, being highly electronegative, is expected to have a significant impact on the electronic distribution. It would likely withdraw electron density through the sigma bond (inductive effect) but could also donate electron density through its lone pairs into the pi system (mesomeric effect). The dioxolane substituent at the 5-position would primarily act as a weak electron-donating group.
The calculated molecular orbitals would show the delocalization of pi electrons across the benzofuran ring system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are central to the molecule's reactivity.
Table 1: Predicted Molecular Orbital Characteristics for this compound (Hypothetical DFT Data)
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| HOMO | -6.5 | π-orbitals of the benzofuran ring, with significant contribution from the oxygen heteroatom. |
| LUMO | -1.2 | π*-orbitals of the benzofuran ring, with notable influence from the C2-C3 bond and the benzene (B151609) moiety. |
| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |
Frontier Molecular Orbital Analysis for Predicted Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgyoutube.com It posits that the most significant interactions between molecules occur between the HOMO of one and the LUMO of the other.
Nucleophilic Character: The HOMO's energy and spatial distribution indicate the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the benzofuran ring system. The sites with the largest HOMO coefficients would be the most susceptible to electrophilic attack. Computational studies on similar benzofuran systems suggest that electrophilic substitution is often favored at the C3, C4, and C6 positions. researchgate.net
Electrophilic Character: The LUMO's energy and distribution point to the molecule's capacity to accept electrons. The LUMO is likely to be distributed across the benzofuran core, with significant coefficients on the carbon atoms of the furan (B31954) and benzene rings. These sites would be the most likely targets for nucleophilic attack.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. A large gap, as is typical for many aromatic compounds, suggests high stability. jetir.org
Conformational Analysis and Energy Landscapes
Investigation of Rotational Barriers and Preferred Conformations
The bond connecting the dioxolane ring to the benzofuran system allows for rotation. A potential energy surface scan, performed by systematically rotating this bond and calculating the energy at each step, would reveal the rotational barriers and the most stable conformations.
Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations
Computational chemistry can model the entire course of a chemical reaction, providing a detailed picture of the energy changes and the structures of transient species. wuxiapptec.com For the synthesis of this compound, reaction pathway modeling could be used to optimize reaction conditions and understand the mechanism.
A plausible synthetic route to this compound could involve the cyclization of a suitably substituted phenol. nih.govacs.org For instance, a key step might be an intramolecular cyclization. DFT calculations could be used to:
Model Reactants, Intermediates, and Products: The geometries of all species along a proposed reaction coordinate would be optimized.
Locate Transition States: A transition state search would identify the highest energy point along the reaction pathway, which corresponds to the activation energy of the reaction. The structure of the transition state provides critical information about the bond-making and bond-breaking processes.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable route can be identified.
Table 2: Hypothetical Reaction Pathway Analysis for a Key Synthetic Step
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|---|
| Intramolecular Cyclization | Reactant | 0.0 | Open-chain precursor |
| Transition State | +25.0 | Partially formed C-O bond of the furan ring | |
| Product | -15.0 | Cyclized benzofuran ring |
Computational Prediction of Reaction Selectivity
Computational methods are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, density functional theory (DFT) calculations can be employed to model various reaction pathways. These calculations can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack.
One of the key applications of computational chemistry is in predicting the outcomes of reactions. For instance, in electrophilic aromatic substitution reactions, the calculation of Fukui functions or mapping of the molecular electrostatic potential can indicate the most probable sites for substitution on the benzofuran ring system. The presence of the fluorine atom at the 2-position and the dioxolane substituent at the 5-position will electronically influence the aromatic ring, and computational models can quantify these effects to predict reaction outcomes.
Table 1: Hypothetical Calculated Fukui Indices for Electrophilic Attack on this compound
| Atomic Position | Fukui Index (f-) | Predicted Reactivity |
| C3 | 0.25 | High |
| C4 | 0.12 | Moderate |
| C6 | 0.08 | Low |
| C7 | 0.15 | Moderate-High |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational predictions of reaction selectivity.
Energetic Profiles of Proposed Synthetic Routes
The synthesis of this compound can be envisioned through several plausible routes. Computational chemistry allows for the in-silico evaluation of these pathways by calculating their energetic profiles. This involves determining the energies of reactants, transition states, and products for each step of the proposed synthesis.
A common approach to constructing the benzofuran core is through the Sonogashira coupling followed by cyclization. An alternative might involve the intramolecular cyclization of a suitably substituted phenol. By calculating the activation energies for the rate-determining steps of each proposed route, chemists can identify the most energetically favorable and, therefore, likely most efficient synthetic strategy. These calculations are typically performed using high-level DFT or ab initio methods to ensure accuracy.
Table 2: Hypothetical Energetic Profile for a Proposed Synthetic Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.4 |
| Intermediate | -5.2 |
| Product | -15.8 |
Note: This table represents a hypothetical energy profile for a single step in a proposed synthesis and is for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netjetir.org The MEP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).
The oxygen atoms of the dioxolane and benzofuran moieties, along with the fluorine atom, are expected to be regions of high electron density, depicted as red or yellow in a standard MEP map. These areas would be susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near the electron-withdrawing fluorine atom would exhibit a more positive potential, shown in blue, indicating sites for potential nucleophilic interaction. researchgate.net The MEP surface provides insights into intermolecular interactions, such as hydrogen bonding. jetir.org
Table 3: Hypothetical MEP Values at Specific Atomic Nuclei
| Atom | MEP Value (kcal/mol) |
| O (furan) | -35.2 |
| F | -28.9 |
| O (dioxolane 1) | -40.1 |
| O (dioxolane 2) | -40.3 |
| H (C3) | +15.7 |
Note: These values are hypothetical and intended to represent the expected relative electrostatic potentials.
Docking Simulations and Molecular Dynamics Studies
While often used in drug discovery, molecular docking and dynamics simulations can also be applied to understand the interaction of molecules with non-biological targets, such as polymers, surfaces, or other small molecules. nih.govmdpi.com For this compound, these simulations could predict its binding affinity and mode of interaction with a hypothetical host molecule or material.
Docking simulations would place the molecule into a predefined binding site of a target and score the different poses based on a scoring function that approximates the binding free energy. atmiyauni.ac.inresearchgate.net This can identify the most stable binding conformation. Molecular dynamics (MD) simulations could then be used to study the stability of this docked complex over time, providing a more detailed picture of the intermolecular interactions at an atomistic level. nih.gov These studies are crucial for the rational design of new materials where specific molecular recognition is key.
Table 4: Hypothetical Docking Results with a Non-Biological Host
| Docking Pose | Binding Energy (kcal/mol) | Key Interactions |
| 1 | -6.8 | Hydrogen bond with dioxolane oxygen |
| 2 | -6.2 | π-π stacking with benzofuran ring |
| 3 | -5.5 | Halogen bond involving fluorine |
Note: The data presented is hypothetical and illustrates the potential outcomes of a docking simulation with a theoretical non-biological target.
5 1,3 Dioxolan 2 Yl 2 Fluorobenzofuran As a Key Intermediate in Advanced Organic Synthesis
Strategic Role in Convergent Synthetic Pathways
Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly, offers significant advantages in terms of efficiency and yield. The structure of 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is particularly well-suited for such approaches. The dioxolane group serves as a masked aldehyde, a functionality that can be revealed under specific conditions for subsequent reactions. This latent reactivity allows for the benzofuran (B130515) core to be incorporated into a growing molecular framework without premature reaction of the formyl group.
The fluorine atom at the 2-position of the benzofuran ring also plays a crucial role. It activates the benzofuran system towards certain transformations and can be a site for further functionalization or can be retained in the final product to modulate its biological or material properties. This dual functionality enables chemists to design synthetic routes where complex fragments are coupled to the benzofuran core in a controlled and predictable manner.
Application in the Construction of Complex Polycyclic Systems
The inherent structure of this compound provides a robust scaffold for the construction of more elaborate polycyclic systems. The benzofuran moiety itself is a common core in many natural products and pharmaceuticals. The strategic placement of the protected aldehyde and the fluorine atom allows for a variety of cyclization strategies.
For instance, following the deprotection of the dioxolane to reveal the aldehyde, intramolecular reactions can be triggered to form new rings fused to the benzofuran system. This could involve aldol-type condensations, Pictet-Spengler reactions, or other cyclization cascades, leading to the formation of intricate polyheterocyclic frameworks. The fluorine atom can influence the regioselectivity of these cyclizations and can also serve as a handle for transition-metal-catalyzed cross-coupling reactions to build additional rings.
Facilitation of Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound is an exemplary platform for LSF.
The protected aldehyde at the 5-position can be unveiled late in a synthetic sequence to introduce a wide array of functionalities. For example, it can be converted to an alcohol for etherification or esterification, an amine for amide coupling, or an alkene via Wittig-type reactions. Furthermore, the C-F bond at the 2-position, while generally stable, can under certain conditions be a site for nucleophilic aromatic substitution or other transformations, providing another avenue for late-stage diversification.
Case Studies in the Use of this compound as a Versatile Building Block
While specific, detailed case studies for this exact molecule are not extensively documented in publicly available literature, its utility can be inferred from the reactivity of its constituent functional groups. For example, the synthesis of various biologically active benzofuran derivatives often involves the manipulation of an aldehyde or a halide on the benzofuran core.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application |
|---|---|---|---|
| This compound | 1. Acidic hydrolysis2. NaBH4 | 5-(Hydroxymethyl)-2-fluorobenzofuran | Introduction of linkers, etherification |
| This compound | 1. Acidic hydrolysis2. R-NH2, reductive amination | 5-(Aminomethyl)-2-fluorobenzofuran | Amide bond formation, peptide coupling |
| This compound | 1. Acidic hydrolysis2. Ph3P=CHR, Wittig reaction | 5-(Alkenyl)-2-fluorobenzofuran | Olefin metathesis, further functionalization |
This table represents potential, chemically plausible transformations based on the known reactivity of the functional groups present in the molecule.
Future Directions for Utilizing the this compound Scaffold in Novel Synthetic Strategies
The future applications of this compound in organic synthesis are promising. Its unique combination of a masked aldehyde and a fluorine-substituted benzofuran core opens up avenues for the development of novel synthetic methodologies.
One potential direction is its use in diversity-oriented synthesis (DOS), where the goal is to create a large collection of structurally diverse molecules. The orthogonal reactivity of the dioxolane and the C-F bond could be exploited to generate a wide range of complex and diverse scaffolds from a single starting material.
Furthermore, the incorporation of this building block into automated synthesis platforms could accelerate the discovery of new bioactive compounds and functional materials. The development of new catalytic methods that can selectively functionalize the different positions of the benzofuran ring in the presence of the dioxolane and fluorine atom will also be a key area of future research. As our understanding of the reactivity of fluorinated heterocycles grows, so too will the innovative applications of versatile intermediates like this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran, and how do reaction conditions influence product yield?
- Answer: A key route involves the acetalization of 5-hydroxymethylfurfural (HMF) with ethylene glycol, forming the 1,3-dioxolane ring. However, competing etherification side reactions (e.g., formation of 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde) must be managed by optimizing reaction parameters such as catalyst selection (acidic or enzymatic), temperature, and stoichiometric ratios of reactants. Solvent polarity and reaction time also significantly impact yield and purity .
Q. What spectroscopic and crystallographic techniques are employed to confirm the molecular structure of this compound?
- Answer:
- X-ray crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) provides precise bond lengths and angles. For example, lattice parameters such as a = 10.7364(13) Å, b = 9.8983(12) Å, and β = 93.151(1)° confirm the orthorhombic system. Hydrogen atoms are typically refined using a riding model .
- Spectroscopy : and NMR resolve substituent positions, while UV-Vis (e.g., λmax = 278 nm in hexadecane) identifies conjugation effects .
Advanced Research Questions
Q. How can researchers address discrepancies between computational models and experimental crystallographic data for this compound?
- Answer: Discrepancies often arise from hydrogen atom positioning or thermal motion artifacts. Advanced refinement tools like SHELXL (with constraints for isotropic displacement parameters, ) and twin refinement (for non-merohedral twinning) improve accuracy. Cross-validation against DFT-optimized geometries (e.g., using B3LYP/6-31G*) helps reconcile bond-angle deviations >2° .
Q. What experimental design considerations are critical when investigating the photochromic behavior of this compound derivatives?
- Answer:
- Solvent selection : Hexadecane minimizes polarity-induced quenching, while PMMA films simulate solid-state applications.
- Light sources : 297 nm UV light induces isomerization (λmax = 592 nm), and >510 nm visible light reverses it. Kinetic studies require precise control of irradiation duration and intensity to quantify quantum yields .
Q. In acetalization reactions leading to this compound, how can competing etherification side reactions be minimized?
- Answer: Use Brønsted acid catalysts (e.g., p-toluenesulfonic acid) at <100°C to favor acetalization kinetics over etherification. Stoichiometric excess of ethylene glycol (≥2:1 molar ratio to HMF) and inert atmospheres (N2) suppress oxidative side products. Continuous removal of water (via molecular sieves) shifts equilibrium toward acetal formation .
Q. What strategies are effective in resolving hydrogen atom positioning ambiguities during X-ray refinement of fluorobenzofuran derivatives?
- Answer: Implement the SHELXL "riding model" with fixed C–H distances (0.95 Å for aryl, 0.98 Å for methyl groups). For disordered regions, use PART and AFIX commands to assign partial occupancy. Validation tools like CheckCIF flag outliers (>4σ in displacement parameters), guiding manual adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
